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Introduction
Lenacapavir (LEN), marketed as Sunlenca, represents a paradigm shift in antiretroviral therapy.

As a first-in-class, long-acting inhibitor of the human immunodeficiency virus type 1 (HIV-1)

capsid protein, its unique mechanism and prolonged duration of action offer a twice-yearly

subcutaneous dosing regimen for the treatment of multi-drug-resistant HIV-1 infection.[1][2]

This guide delves into the core physicochemical properties of Lenacapavir, dissecting how its

molecular structure, solubility, stability, and formulation synergistically create its remarkable

long-acting profile. Understanding these fundamental characteristics is crucial for the ongoing

development of long-acting therapeutics.

Core Physicochemical Properties
The foundation of Lenacapavir's long-acting nature lies in a unique combination of intrinsic

molecular properties. These characteristics govern its behavior in solid-state, in solution, and

ultimately, within the subcutaneous depot environment.

Molecular Structure and General Properties
Lenacapavir is a complex, weakly acidic indazole derivative with a molecular weight of 968.28

g/mol .[1][3] Its structure is intrinsically linked to its high potency and its physical characteristics.
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Property Value Source

Molecular Formula C₃₉H₃₂ClF₁₀N₇O₅S₂ [3]

Molecular Weight 968.28 g/mol [1][3]

CAS Number 2189684-44-2 [3]

Description
Weakly acidic indazole

derivative
[3]

Solubility and Permeability
A critical determinant of Lenacapavir's long-acting profile is its extremely low aqueous solubility.

[4][5][6] It is classified as a Biopharmaceutics Classification System (BCS) class 4 compound,

indicating both low solubility and low permeability.[3] This inherent insolubility is the primary

reason for its slow dissolution and absorption following subcutaneous injection, forming a depot

effect.

Solvent / Medium Solubility Source

Water <1 µg/mL (practically insoluble) [5][7]

DMSO
Up to 200 mg/mL (with

ultrasonication)
[7]

5% DMSO / 40% PEG300 /

5% Tween-80 / 50% Saline
≥ 6.25 mg/mL [8]

This low aqueous solubility necessitates the use of organic solvents like DMSO for preparing

stock solutions in laboratory settings.[7] For its clinical formulation, this property is leveraged to

create a stable, slow-releasing suspension.[5]

Crystal Structure and Solid-State Properties
Lenacapavir's solid-state characteristics are pivotal for formulation stability and performance.

High-resolution co-crystal structures have been determined, revealing how Lenacapavir binds

with high affinity to a conserved hydrophobic pocket at the interface of HIV-1 capsid (CA)
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protein subunits.[9][10][11] This potent and specific binding contributes to its picomolar efficacy.

[9]

During development, both amorphous lenacapavir free acid and crystalline lenacapavir sodium

were evaluated for the injectable formulation, with the crystalline sodium form being selected

for Phase 2 and 3 studies due to its stability.[12] The binding within the CA hexamer is

extensive, involving hydrophobic interactions, two cation-π interactions, and seven hydrogen

bonds, which "hyperstabilizes" the capsid lattice, disrupting its function at multiple stages of the

viral lifecycle.[9][11]

Stability
Lenacapavir exhibits exceptional stability, a prerequisite for a drug that must remain at an

injection site for months.[4] It is stable under various conditions, but is noted to be

photosensitive, requiring protection from light.[7] This inherent chemical stability, combined with

its slow-release kinetics from the subcutaneous depot, ensures sustained therapeutic

concentrations in the plasma over a six-month period.[13]

The Bridge to a Long-Acting Profile: Formulation
and Pharmacokinetics
The intrinsic physicochemical properties of Lenacapavir are masterfully exploited through its

formulation to achieve a long-acting pharmacokinetic (PK) profile.

Subcutaneous Formulation Strategy
The commercial subcutaneous formulation is an aqueous suspension designed for slow

release.[5] Key components of this strategy include:

Active Ingredient: Crystalline Lenacapavir sodium.[12]

Vehicle: An aqueous medium, such as normal saline.[5]

Excipient: Poloxamer 188 (2%) is used as a surfactant to aid in wetting and suspension of

the drug particles.[5]
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Particle Size: The particle size distribution is controlled to ensure a consistent dissolution

rate, with a bimodal distribution observed in developmental formulations (peaks at 0.4 and

2.0 µm).[5]

This formulation creates a depot at the injection site. The drug particles, due to their low

solubility, dissolve very slowly into the surrounding interstitial fluid before being absorbed into

systemic circulation.

Caption: Physicochemical properties driving Lenacapavir's long-acting profile.

Pharmacokinetic Profile
The subcutaneous injection of Lenacapavir results in a unique pharmacokinetic profile

characterized by "flip-flop" kinetics, where the rate of absorption is substantially slower than the

rate of elimination.[4][5] This is the hallmark of its long-acting nature.

Key Pharmacokinetic Parameters

Parameter Oral Administration
Subcutaneous
Administration

Source

Bioavailability 6-10%
Complete but slow

absorption
[1][14]

Tmax (Median Time to

Peak)
~4 hours 77-84 days [14][15][16]

Apparent Half-life (t½) 10-12 days 8-12 weeks [1][2][15]

Systemic Clearance
Low (3.62 L/h in

patients)
Exceptionally low [4][9]

Volume of Distribution

(Vd)

High (976 L in

patients)
High [1][14]

Plasma Protein

Binding
~99.8% ~99.8% [1][14]

The absorption from the subcutaneous depot is biphasic: an initial, faster release of the soluble

fraction of the drug, followed by a much slower, prolonged release phase of the precipitated,
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solid fraction, which governs the long-term plasma concentrations.[4][5][6]
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Caption: Biphasic absorption and flip-flop kinetics of subcutaneous Lenacapavir.

Mechanism of Action: The Basis for High Potency
Lenacapavir's picomolar potency is fundamental to its success as a long-acting agent, as it

allows for a therapeutic effect to be maintained with the very low plasma concentrations that

result from slow absorption. It disrupts the function of the HIV-1 capsid protein (p24) at multiple

points in the viral lifecycle.[1][17]
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Early Stage Inhibition: After viral entry, Lenacapavir hyperstabilizes the capsid, leading to its

premature breakdown. This prevents the successful transport of the viral reverse

transcription complex to the nucleus and subsequent integration into the host genome.[11]

[18]

Late Stage Inhibition: Lenacapavir also interferes with the assembly of new virions. It

accelerates capsid construction, forcing errors that result in malformed, non-infectious

viruses.[18]
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Caption: Lenacapavir's multi-stage inhibition of the HIV-1 lifecycle.

Experimental Protocols
The characterization of Lenacapavir's properties relies on a suite of sophisticated analytical

techniques.

Quantification of Lenacapavir in Plasma
A sensitive high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method is used to determine Lenacapavir concentrations in plasma samples.[4]

Objective: To accurately quantify Lenacapavir concentrations for pharmacokinetic analysis.

Methodology:

Sample Preparation: A protein precipitation procedure is employed. A 50 µL aliquot of

plasma is mixed with 200 µL of a cold acetonitrile solution containing a known

concentration of an internal standard (a stable isotope-labeled version of Lenacapavir).[4]
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Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

Analysis: The supernatant is injected into an LC-MS/MS system.

Chromatography: Reverse-phase chromatography is used to separate Lenacapavir from

other plasma components.

Detection: Tandem mass spectrometry is used for sensitive and selective detection,

monitoring specific precursor-to-product ion transitions for both Lenacapavir and the

internal standard.

Quantification: A calibration curve is generated using standards of known concentrations

to determine the concentration in the unknown samples.

In Vitro Release Testing (IVRT)
IVRT is used to assess the rate of drug release from the long-acting formulation, ensuring

batch-to-batch consistency.

Objective: To measure the dissolution rate of Lenacapavir from its suspension formulation in

a controlled laboratory environment.

Methodology (General Approach):

Apparatus: A USP apparatus (e.g., Apparatus 4 - flow-through cell) is typically used for

low-solubility drugs in long-acting formulations.

Release Medium: A physiologically relevant buffer (e.g., phosphate-buffered saline with a

surfactant like polysorbate 20 to ensure sink conditions) is continuously pumped through

the cell containing the sample.

Sample Placement: A precise amount of the Lenacapavir suspension is placed in the cell.

Sampling: The eluate is collected at predetermined time intervals.

Analysis: The concentration of Lenacapavir in the collected samples is determined using a

validated analytical method, typically HPLC with UV detection.[19]
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Data Analysis: A dissolution profile (cumulative drug release vs. time) is constructed.

X-ray Crystallography for Structural Analysis
This technique was used to determine the high-resolution structure of Lenacapavir bound to

the HIV-1 capsid hexamer, providing insight into its mechanism of action.[10]

Objective: To elucidate the precise molecular interactions between Lenacapavir and its

target, the HIV-1 capsid protein.

Methodology:

Protein Expression and Purification: Recombinant HIV-1 CA protein (wild-type or mutant)

is expressed and purified.[11]

Hexamer Stabilization: To facilitate crystallization, CA hexamers are stabilized, often

through engineered inter-subunit disulfide bonds.[10][11]

Complex Formation: The stabilized CA hexamers are incubated with a molar excess of

Lenacapavir to ensure all binding sites are saturated.[10]

Crystallization: The protein-inhibitor complex is subjected to vapor diffusion screening with

various precipitants and buffers to grow diffraction-quality crystals.[10]

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting

diffraction pattern is recorded.

Structure Determination: The diffraction data is processed to generate an electron density

map, into which an atomic model of the CA-Lenacapavir complex is built and refined.[11]

Conclusion
The long-acting profile of Lenacapavir is not the result of a single attribute but rather a carefully

orchestrated interplay of intrinsic physicochemical properties and intelligent formulation design.

Its high potency, exceptional stability, and critically, its low aqueous solubility, are the

cornerstones that permit a subcutaneous suspension to act as a depot, slowly releasing the

drug over six months. This deep understanding of the structure-property-pharmacokinetic

relationship provides a powerful blueprint for the future development of long-acting medicines,
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promising to improve adherence and quality of life for patients across various therapeutic

areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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